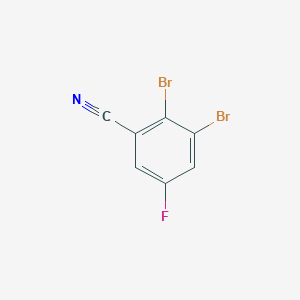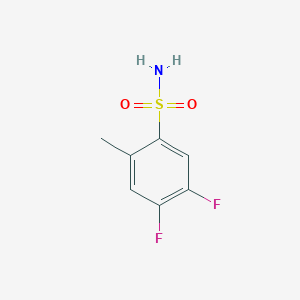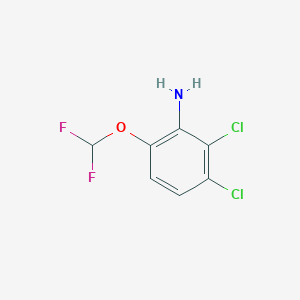![molecular formula C10H13BrClNO2S B1447491 3-[(4-溴苯基)磺酰基]吡咯烷盐酸盐 CAS No. 1864016-64-7](/img/structure/B1447491.png)
3-[(4-溴苯基)磺酰基]吡咯烷盐酸盐
描述
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is an organic compound with the chemical formula C10H13BrClNO4S. It is a white crystalline solid that is soluble in water and alcohol. It is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and in the production of pharmaceuticals.
科学研究应用
药物发现
吡咯烷环是“3-[(4-溴苯基)磺酰基]吡咯烷盐酸盐”分子的一部分,被药物化学家广泛用于获得治疗人类疾病的化合物 . 由于sp3杂化,对分子立体化学的贡献以及由于环的非平面性而增加的三维(3D)覆盖范围,这种饱和支架的兴趣增强了,这使得可以有效地探索药效团空间 .
抗菌剂
该化合物显示出开发新型抗菌剂以对抗革兰氏阳性病原体的巨大潜力 . 这对于对抗由粪肠球菌引起的生物膜相关感染尤其重要 .
抗氧化作用
该化合物的抗氧化活性已通过DPPH,ABTS和还原能力测定进行测试 . 这些测定的结果表明该化合物具有明显的抗氧化作用 .
毒性测试
该化合物已在淡水枝角类动物大型蚤(Daphnia magna Straus)上进行了毒性测试 . 该测试的结果可以提供有关该化合物对环境影响的宝贵信息 .
计算机模拟研究
已经进行了关于该化合物潜在抗菌作用和毒性的计算机模拟研究 . 这些研究可以提供有关该化合物潜在应用和风险的宝贵见解 .
新型化合物的合成
该化合物可用于合成新型化合物,包括N-酰基-α-氨基酸,4H-1,3-恶唑-5-酮,2-酰氨基酮和1,3-恶唑 . 这些新型化合物可以在科学研究的各个领域中具有广泛的应用 .
生化分析
Biochemical Properties
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific enzymes, potentially inhibiting or activating their functions . These interactions can influence the biochemical pathways in which these enzymes are involved, thereby affecting the overall metabolic processes within the cell.
Cellular Effects
The effects of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of certain signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell. These changes can have downstream effects on cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride exerts its effects through specific binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider . Over time, it may degrade into different products, which can have varying effects on cellular function. Long-term studies in vitro or in vivo can provide insights into the compound’s stability and its long-term effects on cells.
Dosage Effects in Animal Models
The effects of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride can vary with different dosages in animal models . At lower doses, it may have minimal effects, while higher doses could lead to significant changes in cellular function. It is important to identify the threshold doses that elicit specific responses and to monitor for any toxic or adverse effects at high doses.
Metabolic Pathways
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is involved in various metabolic pathways . It interacts with enzymes and cofactors that are crucial for these pathways. By influencing these interactions, the compound can alter metabolic fluxes and metabolite levels within the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride within cells and tissues are critical for its function . It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its activity and overall effects.
Subcellular Localization
The subcellular localization of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is an important aspect of its function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, thereby influencing its overall effects on cellular processes.
属性
IUPAC Name |
3-(4-bromophenyl)sulfonylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKFLKHFZRKURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



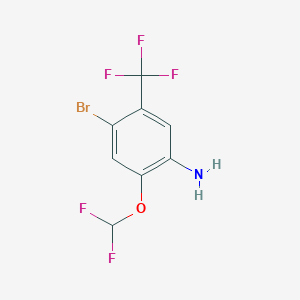
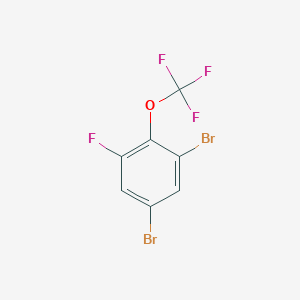

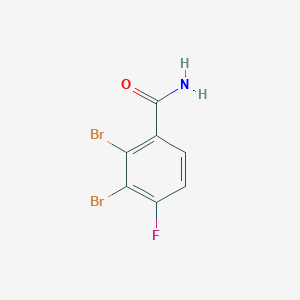
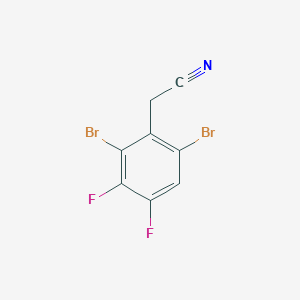


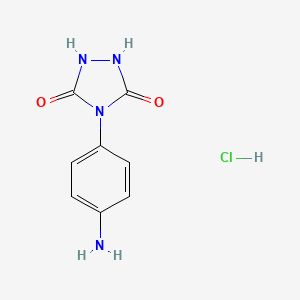
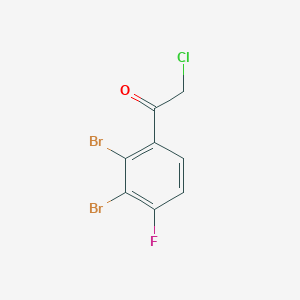
![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1447422.png)
